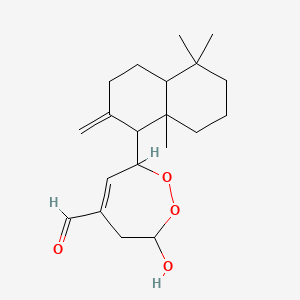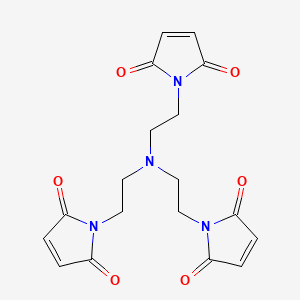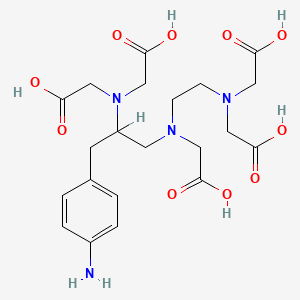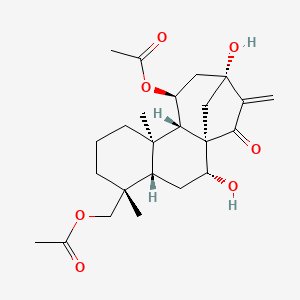
Esterase,organophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Esterase, organophosphate is a type of enzyme that catalyzes the hydrolysis of organophosphate esters. Organophosphate compounds are widely used in agriculture as pesticides and insecticides, and they have significant applications in various industries. These compounds are known for their ability to inhibit acetylcholinesterase, an enzyme essential for nerve function, making them effective as insecticides but also potentially toxic to humans and other non-target organisms .
准备方法
Synthetic Routes and Reaction Conditions
Organophosphate esters are typically synthesized through the esterification of phosphoric acid or thiophosphoric acids with alcohols. The general reaction involves the combination of phosphoric acid (or its derivatives) with an alcohol under acidic or basic conditions to form the ester. Common methods include:
Phosphoric Acid Esterification: This involves reacting phosphoric acid with an alcohol in the presence of a catalyst such as sulfuric acid.
Thiophosphoric Acid Esterification: Similar to the above method but using thiophosphoric acid instead.
Industrial Production Methods
Industrial production of organophosphate esters often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the process may include steps such as distillation and purification to remove by-products and unreacted starting materials .
化学反应分析
Types of Reactions
Organophosphate esters undergo various chemical reactions, including:
Hydrolysis: The most common reaction, where the ester bond is cleaved by water, resulting in the formation of phosphoric acid and an alcohol.
Oxidation: Organophosphate esters can be oxidized to form phosphates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and a catalyst such as a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces phosphoric acid and an alcohol.
Oxidation: Results in phosphates and other oxidation products.
Reduction: Yields phosphines and related compounds.
科学研究应用
Esterase, organophosphate has numerous applications in scientific research:
Chemistry: Used in the synthesis of various organophosphate compounds and as a catalyst in organic reactions.
Biology: Studied for its role in the detoxification of organophosphate pesticides and its potential use in bioremediation.
Medicine: Investigated for its potential in treating organophosphate poisoning and as a target for developing antidotes.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals
作用机制
The primary mechanism by which esterase, organophosphate exerts its effects is through the hydrolysis of organophosphate esters. This reaction involves the cleavage of the ester bond, resulting in the formation of phosphoric acid and an alcohol. The enzyme’s active site contains a serine residue that forms a covalent bond with the organophosphate, facilitating the hydrolysis reaction. This process is crucial for the detoxification of organophosphate pesticides and the regulation of acetylcholine levels in the nervous system .
相似化合物的比较
Similar Compounds
Carbamates: Another class of compounds that inhibit acetylcholinesterase but are generally less toxic than organophosphates.
Phosphonates: Similar in structure to organophosphates but contain a carbon-phosphorus bond instead of a phosphorus-oxygen bond.
Phosphates: Simple esters of phosphoric acid, often used as fertilizers and in various industrial applications
Uniqueness
Esterase, organophosphate is unique due to its high specificity for organophosphate esters and its ability to hydrolyze these compounds efficiently. This specificity makes it an essential enzyme for the detoxification of organophosphate pesticides and a valuable tool in bioremediation efforts .
属性
CAS 编号 |
117698-12-1 |
|---|---|
分子式 |
C10H12Cl2O2 |
分子量 |
0 |
同义词 |
Esterase,organophosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B1180723.png)

![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)
